molecular formula C13H11N3O3 B15525041 (z)-5-((4-Methoxy-1h-indol-3-yl)methylene)imidazolidine-2,4-dione

(z)-5-((4-Methoxy-1h-indol-3-yl)methylene)imidazolidine-2,4-dione

Cat. No.: B15525041
M. Wt: 257.24 g/mol
InChI Key: AFYIIRULOSZHJX-FNORWQNLSA-N
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Description

(Z)-5-((4-Methoxy-1H-indol-3-yl)methylene)imidazolidine-2,4-dione is a hydantoin-based derivative featuring a 4-methoxyindole moiety linked via a Z-configured methylene bridge to the imidazolidine-2,4-dione core. This compound belongs to the aplysinopsin analog family, which is structurally inspired by marine natural products and modified for enhanced bioactivity . The Z-configuration of the exocyclic double bond is critical for its molecular interactions, as confirmed by X-ray crystallography in related analogs . Synthetically, it is prepared via microwave-assisted Aldol condensation of 4-methoxyindole-3-carboxaldehyde with hydantoin in the presence of NH₄OAc in acetic acid, achieving yields of 80–85% .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

4-hydroxy-5-[(Z)-(4-methoxyindol-3-ylidene)methyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C13H11N3O3/c1-19-10-4-2-3-8-11(10)7(6-14-8)5-9-12(17)16-13(18)15-9/h2-6,17H,1H3,(H2,15,16,18)/b7-5+

InChI Key

AFYIIRULOSZHJX-FNORWQNLSA-N

Isomeric SMILES

COC1=CC=CC2=C1/C(=C/C3=C(NC(=O)N3)O)/C=N2

Canonical SMILES

COC1=CC=CC2=C1C(=CC3=C(NC(=O)N3)O)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s activity is heavily influenced by two structural variables:

Core Structure : Substitution of the imidazolidine-2,4-dione (hydantoin) core with pyrimidine-2,4,6-trione (barbiturate) significantly enhances radiosensitization. For example:

  • Pyrimidine-trione derivatives (e.g., 5-((N-4-nitrobenzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione) exhibit superior radiosensitization (relative survival <0.5) compared to hydantoin analogs (relative survival >0.8) in HT-29 cancer cells .
  • Mechanism : Barbiturates may enhance DNA damage retention post-irradiation due to stronger electron-withdrawing effects .

Substituents on the Indole or Benzyl Moiety: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or cyano (-CN) substituents on the benzyl group (e.g., 4-nitrobenzyl) improve radiosensitization and anti-angiogenic synergy . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups enhance solubility but reduce radiosensitization potency .

Key Research Findings

  • Radiosensitization : Hydantoin analogs are outperformed by barbiturates due to stronger electron-deficient cores, which stabilize radical intermediates post-irradiation .
  • Antibacterial Synergy : Hydantoins with hydrophilic substituents (e.g., hydroxypropyl-piperazine) reverse antibiotic resistance in E. coli by inhibiting efflux pumps .
  • Kinase Inhibition: Thiazolidinedione hybrids (e.g., YPC-21440) inhibit pan-Pim kinases at nanomolar levels, showing promise in leukemia models .

Q & A

Q. Key Data :

MethodTimeYield (%)
Microwave40–60 sec80–85
Conventional8–12 hrs74–80

Microwave irradiation significantly reduces reaction time while maintaining high yields, making it preferable for scalable synthesis .

How do structural modifications in the indole and benzyl moieties influence radiosensitizing efficacy?

Q. Advanced SAR Insights :

  • Pyrimidine-2,4,6-trione analogs (e.g., derivatives 10a–10c ) exhibit potent radiosensitization (IC50_{50} < 5 µM in HT-29 cells) due to enhanced electron-withdrawing effects and synergistic anti-angiogenic properties .
  • Imidazolidine-2,4-dione analogs (e.g., 9a–9m ) show poor activity , likely due to reduced π-conjugation and steric hindrance .
  • Substituent effects : Nitro (NO2_2), cyano (CN), or ester groups on the benzyl ring improve thermal sensitization by lowering Hsf1 activation thresholds .

Recommendation : Prioritize pyrimidine-trione cores with electron-deficient aromatic substituents for radiosensitization studies .

How to resolve conflicting data on radiosensitization activity between imidazolidine-dione and pyrimidine-trione analogs?

Contradiction Analysis :
While pyrimidine-triones (e.g., 10a ) show strong radiosensitization, imidazolidine-diones (e.g., 9a–9m ) lack efficacy . This discrepancy arises from:

  • Electronic differences : Pyrimidine-triones have higher electron affinity, enhancing DNA damage under radiation .
  • Synergistic mechanisms : Triones inhibit angiogenesis (e.g., VEGF suppression), while diones lack this property .

Q. Experimental Design :

  • Use clonogenic assays to quantify radiation dose-enhancement ratios (DER).
  • Validate anti-angiogenic activity via HUVEC tube formation assays .

What in vitro models are suitable for evaluating anticancer activity?

Q. Cell Line Selection :

  • HT-29 (colorectal cancer) : Standard for radiosensitization studies .
  • MCF-7/MDA-231 (breast cancer) : Assess estrogen receptor (ER)-dependent/independent effects .
  • A549/H460 (lung cancer) : Evaluate epithelial-mesenchymal transition (EMT) modulation .

Q. Assays :

  • MTT/Proliferation : Initial screening.
  • Flow cytometry : Apoptosis (Annexin V) and cell cycle arrest (PI staining).
  • Western blot : Check γ-H2AX (DNA damage marker) .

How to confirm the Z-configuration and purity of synthesized analogs?

Q. Characterization Methods :

  • X-ray crystallography : Definitive proof of Z-geometry via C=C bond angles .
  • 1^1H/13^{13}C NMR : Diagnostic signals:
    • 1^1H: δ 6.5–7.5 ppm (indole CH), δ 5.4–5.6 ppm (methylene CH2_2) .
    • 13^{13}C: 165–170 ppm (C=O), 150–155 ppm (C=N) .
  • HRMS : Validate molecular ion peaks (e.g., m/z 342.1116 for 3c ) .

What molecular targets are implicated in the radiosensitization mechanism?

Q. Proposed Targets :

  • Hsf1 pathway : Activation lowers thermal sensitivity thresholds, enhancing radiation-induced apoptosis .
  • VEGF/EGFR : Anti-angiogenic pyrimidine-triones (e.g., 10a ) downregulate pro-survival signaling .
  • ROS generation : Enhanced oxidative stress via electron-deficient substituents .

Q. Validation Strategies :

  • siRNA knockdown : Confirm Hsf1 dependency.
  • ROS scavengers (e.g., NAC) : Test rescue effects .

How to design SAR studies for optimizing substituent effects?

Q. SAR Framework :

Vary benzyl substituents : Test electron-withdrawing (NO2_2, CN) vs. donating (OCH3_3) groups.

Modify indole positions : Introduce halogens (Br, Cl) at C-5/C-7 for steric/electronic tuning .

Core substitution : Compare imidazolidine-dione vs. pyrimidine-trione scaffolds .

Q. Data-Driven Optimization :

Substituent (R)Activity (IC50_{50}, µM)
4-NO2_2-benzyl2.1 (HT-29)
4-CN-benzyl3.8 (HT-29)
4-OCH3_3-benzyl>10 (HT-29)

Prioritize nitro and cyano derivatives for lead optimization .

What are the stability profiles under varying pH and temperature conditions?

Q. Stability Assessment :

  • pH stability : Test solubility in DMSO/PBS (pH 7.4 vs. 5.0) over 24 hours.
  • Thermal stability : Monitor degradation via HPLC at 25°C vs. 37°C .

Q. Key Findings :

  • Acidic conditions (pH < 5) : Rapid hydrolysis of the hydantoin ring.
  • Neutral/basic conditions : Stable for >48 hours .

Store compounds in anhydrous DMSO at -20°C for long-term stability .

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